4-Methylumbelliferyl glucoside

Description

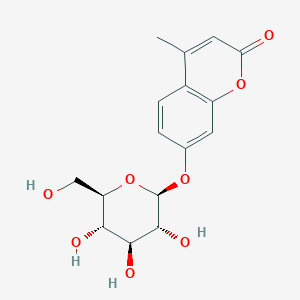

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDPTGPSBJVHCN-YMILTQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275261 | |

| Record name | 4-Methylumbelliferyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methylumbelliferyl glucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18997-57-4 | |

| Record name | 4-Methylumbelliferyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18997-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methylumbelliferyl beta-D-glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylumbelliferyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(β-D-glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylumbelliferyl Glucoside for Researchers and Drug Development Professionals

Introduction

4-Methylumbelliferyl glucoside (4-MUG) is a widely utilized fluorogenic substrate in biochemical and cell-based assays for the detection and quantification of glucosidase activity. This synthetic compound is composed of a glucose molecule linked to a fluorescent coumarin derivative, 4-methylumbelliferone (4-MU). Upon enzymatic cleavage of the glycosidic bond by a glucosidase, the highly fluorescent 4-MU is released, providing a sensitive and continuous method for monitoring enzyme kinetics. This technical guide provides a comprehensive overview of 4-MUG, its properties, and its application in enzyme assays, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound exists as two anomers, the α- and β-glucosides, which are substrates for α-glucosidases and β-glucosidases, respectively. The key properties of these compounds are summarized in the table below.

| Property | 4-Methylumbelliferyl β-D-glucopyranoside | 4-Methylumbelliferyl α-D-glucopyranoside |

| Synonyms | 4-MU-β-D-Glc, 4-Methylumbelliferyl-β-D-glucoside | 4-MU-α-D-Glc, 4-Methylumbelliferyl-α-D-glucoside |

| CAS Number | 18997-57-4[1] | 17833-43-1 |

| Molecular Formula | C₁₆H₁₈O₈[1] | C₁₆H₁₈O₈ |

| Molecular Weight | 338.32 g/mol [1] | 338.31 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Solubility | Soluble in DMSO (up to 68 mg/mL), DMF (50 mg/mL), and water (5 mM)[1][2] | Soluble in DMSO and DMF |

| Storage | Store at -20°C, protect from light and moisture | Store at -20°C, protect from light and moisture |

Mechanism of Action: Fluorogenic Detection of Glucosidase Activity

The utility of 4-MUG as an enzyme substrate lies in the fluorogenic properties of its hydrolysis product, 4-methylumbelliferone (4-MU). In its glycosidically bound form, the 4-methylumbelliferyl moiety exhibits minimal fluorescence. However, upon enzymatic cleavage by a glucosidase, the liberated 4-MU molecule becomes highly fluorescent.

The fluorescence of 4-MU is pH-dependent, with optimal fluorescence observed under alkaline conditions. The excitation and emission maxima of 4-MU are key parameters for designing and performing fluorescence-based enzyme assays.

| pH | Excitation Maximum (nm) | Emission Maximum (nm) |

| 4.6 | ~330 | ~445-454 |

| 7.4 | ~370 | ~445-454 |

| 10.4 | ~385 | ~445-454 |

Data sourced from MedChemExpress and Cayman Chemical.

The enzymatic reaction can be visualized as a simple hydrolysis event:

Enzymatic hydrolysis of 4-MUG to produce the fluorescent 4-MU.

Applications in Research and Drug Development

The high sensitivity and continuous nature of the 4-MUG assay make it a valuable tool in various research and drug development applications:

-

Enzyme Kinetics and Characterization: 4-MUG is instrumental in determining the kinetic parameters of glucosidases, such as the Michaelis constant (Km) and maximum velocity (Vmax).

-

High-Throughput Screening (HTS): The fluorometric readout is readily adaptable to microplate formats, making it ideal for HTS of compound libraries to identify potential glucosidase inhibitors or activators.

-

Disease Diagnosis and Research: Assays using 4-MUG are employed in the diagnosis and study of lysosomal storage disorders characterized by glucosidase deficiencies, such as Gaucher and Pompe disease.[2]

-

Cell-Based Assays: 4-MUG can be used to measure glucosidase activity in cell lysates and tissue homogenates.

Experimental Protocols

Preparation of Stock Solutions

This compound Stock Solution (10 mM):

-

Weigh out 3.38 mg of 4-MUG (for a final volume of 1 mL).

-

Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

4-Methylumbelliferone Standard Stock Solution (1 mM):

-

Weigh out 1.76 mg of 4-MU.

-

Dissolve in DMSO to a final concentration of 1 mM.

-

Store at -20°C, protected from light.

General Protocol for Glucosidase Activity Assay

This protocol provides a general framework for measuring glucosidase activity. Specific parameters such as buffer pH, substrate concentration, and incubation time should be optimized for the specific enzyme being studied.

Reagents:

-

Assay Buffer: e.g., 50 mM sodium citrate buffer, pH 5.0 for many β-glucosidases, or a phosphate buffer for other glucosidases.

-

Enzyme Solution: A purified enzyme or a biological sample (e.g., cell lysate) diluted in assay buffer.

-

Substrate Solution: 4-MUG diluted to the desired final concentration in assay buffer. The final concentration is typically in the range of the enzyme's Km value.

-

Stop Solution: e.g., 0.2 M glycine-NaOH, pH 10.4. This alkalinizes the reaction mixture to stop the enzymatic reaction and maximize the fluorescence of 4-MU.

-

4-MU Standard Curve Solutions: Prepare a series of dilutions of the 4-MU stock solution in the assay buffer/stop solution mixture to generate a standard curve for quantifying the amount of product formed.

Procedure:

-

Prepare the Reaction Plate: Add the assay components to the wells of a black, clear-bottom 96-well plate. A typical reaction setup is as follows:

-

50 µL of enzyme solution

-

Initiate the reaction by adding 50 µL of the substrate solution.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time. The incubation time should be within the linear range of the reaction.

-

Stop the Reaction: Add 100 µL of the stop solution to each well.

-

Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

-

Data Analysis:

-

Subtract the background fluorescence (from a no-enzyme control).

-

Use the 4-MU standard curve to convert the fluorescence readings into the concentration of the product formed.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

-

General workflow for a glucosidase assay using 4-MUG.

Quantitative Data

The kinetic parameters of glucosidases can vary significantly depending on the enzyme source, purity, and assay conditions. The following table provides examples of reported Km and Vmax values for α- and β-glucosidases with their respective 4-MUG substrates. It is important to note that these values should be considered as illustrative, and it is recommended to determine them empirically for the specific experimental setup.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source Organism/System |

| Acid α-glucosidase | 4-MUG α-glucoside | ~1-5 | Variable | Human fibroblasts, lysosomes |

| Neutral α-glucosidase | 4-MUG α-glucoside | Variable | Variable | Various tissues |

| β-Glucosidase | 4-MUG β-glucoside | ~0.1-2 | Variable | Almonds, bacteria, fungi |

| Glucocerebrosidase | 4-MUG β-glucoside | ~2-5 | Variable | Human tissues, fibroblasts |

Conclusion

This compound is a powerful and versatile tool for the study of glucosidases. Its high sensitivity, continuous assay format, and adaptability to high-throughput screening make it an indispensable substrate for researchers in academia and the pharmaceutical industry. By understanding the principles of the assay and carefully optimizing experimental conditions, researchers can obtain reliable and reproducible data on glucosidase activity, contributing to a deeper understanding of their biological roles and the development of novel therapeutics.

References

4-Methylumbelliferyl glucoside chemical structure and properties

An In-depth Technical Guide to 4-Methylumbelliferyl β-D-Glucoside (4-MUG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl β-D-glucoside (4-MUG) is a widely utilized fluorogenic substrate for the detection of β-glucosidase activity.[1][2][3] Its application is crucial in various research fields, including the diagnosis of lysosomal storage disorders like Gaucher's disease, the study of enzyme kinetics, and the screening of enzyme inhibitors.[2][4] This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of 4-MUG.

Chemical Structure and Identity

4-Methylumbelliferyl β-D-glucoside is a glycoside of 4-methylumbelliferone, a fluorescent coumarin derivative. The molecule consists of a glucose moiety linked to the 7-hydroxy group of 4-methylcoumarin via a β-glycosidic bond.[5] Enzymatic cleavage of this bond by β-glucosidase releases the highly fluorescent 4-methylumbelliferone (4-MU), enabling quantitative measurement of enzyme activity.[1][3][6]

Chemical Identifiers:

-

IUPAC Name: 4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one[5]

-

SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3--INVALID-LINK--CO)O)O)O[5]

-

InChI Key: YUDPTGPSBJVHCN-YMILTQATSA-N[5]

Physicochemical Properties

The key properties of 4-Methylumbelliferyl β-D-glucoside are summarized in the table below. These properties are essential for its handling, storage, and use in experimental assays.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₈O₈ | [2][3][5] |

| Molecular Weight | 338.31 g/mol | [2][5][7] |

| Appearance | White to off-white crystalline solid or powder | [5][8] |

| Melting Point | 211 °C | [2] |

| Purity (Typical) | ≥98% | [4] |

| Solubility | - DMSO: ~50-68 mg/mL- DMF: ~50 mg/mL- Pyridine/Water (1:1): Soluble- Water or Buffer (for assays): ~5 mM (1.7 mg/mL) | [2][4][7] |

| Specific Rotation | -89.5° (c=0.5 in H₂O) | [2] |

| Storage Temperature | -20°C, desiccated | [3][4][9] |

| UV Absorbance (λmax) | 317 nm (for 4-MUG substrate) | [2][4] |

| Fluorescence (Product) | Excitation (pH dependent): - 330 nm (pH 4.6)- 365-370 nm (pH 7.4)- 385 nm (pH 10.4)Emission: - 445-454 nm | [1][2][3] |

Principle of Action: Enzymatic Hydrolysis

The utility of 4-MUG is based on a straightforward enzymatic reaction. In the presence of a β-glucosidase, the non-fluorescent 4-MUG is hydrolyzed to release D-glucose and the highly fluorescent product, 4-methylumbelliferone (4-MU). The rate of 4-MU formation is directly proportional to the enzyme's activity. The fluorescence of 4-MU is pH-dependent and significantly increases at alkaline pH, which is why a high-pH stop buffer is used in assays.[6]

Experimental Protocols

Fluorometric Assay for β-Glucosidase Activity

This protocol provides a general method for determining β-glucosidase activity in cell lysates or purified enzyme preparations.

1. Reagent Preparation:

-

Substrate Stock Solution (10 mM): Dissolve 3.38 mg of 4-MUG in 1 mL of N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][4] Store at -20°C.

-

Assay Buffer (e.g., 0.2 M Sodium Citrate-Phosphate, pH 5.0): Prepare a buffer appropriate for the optimal pH of the enzyme being studied. For lysosomal glucosylceramidase, a pH between 5.4 and 5.8 is often used.[2]

-

Stop Buffer (0.5 M Glycine-NaOH, pH 10.8): Prepare a high-pH buffer to terminate the reaction and maximize the fluorescence of the 4-MU product.[2]

2. Assay Procedure:

-

Reaction Setup: In a microplate well or microcentrifuge tube, add 20 µL of the enzyme sample (e.g., cell lysate, purified protein).

-

Pre-incubation: Equilibrate the plate/tubes to 37°C for 5 minutes.

-

Initiate Reaction: Prepare a working substrate solution by diluting the 10 mM stock solution in the assay buffer to a final concentration of 0.64-5 mM.[1][2] Add 80 µL of the working substrate solution to each well to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).[1] The incubation time should be optimized to ensure the reaction is within the linear range.

-

Terminate Reaction: Add 100 µL of Stop Buffer to each well.[1][2]

-

Fluorescence Measurement: Read the fluorescence on a microplate reader or fluorometer.

3. Data Analysis:

-

Prepare a standard curve using known concentrations of 4-methylumbelliferone (4-MU) to convert relative fluorescence units (RFU) to the amount of product formed (moles).

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. MU-GLU, Fluorogenic beta-glucosidase substrate (CAS 18997-57-4) | Abcam [abcam.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 4-Methylumbelliferyl beta-D-glucopyranoside | C16H18O8 | CID 2733779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methylumbelliferyl-beta-D-glucoside *CAS 18997-57-4* | AAT Bioquest [aatbio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. J66630.06 [thermofisher.com]

- 9. goldbio.com [goldbio.com]

The Core Mechanism of 4-Methylumbelliferyl Glucoside Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl glucoside (MUG) is a widely utilized fluorogenic substrate in various biological assays, particularly for the detection and quantification of β-glucosidase activity. Its popularity stems from a straightforward and highly sensitive mechanism: MUG itself is a non-fluorescent molecule, but upon enzymatic hydrolysis, it yields a highly fluorescent product, 4-methylumbelliferone (4-MU). This guide provides a comprehensive technical overview of the fluorescence mechanism of MUG, including quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of Fluorescence

The fluorescence observed in assays utilizing this compound is not a property of the substrate itself, but rather of its hydrolysis product, 4-methylumbelliferone (4-MU). The process can be broken down into two key steps:

-

Enzymatic Hydrolysis: The non-fluorescent MUG molecule is recognized and cleaved by the enzyme β-glucosidase. This enzymatic reaction breaks the glycosidic bond, releasing glucose and the fluorescent compound 4-methylumbelliferone (4-MU).[1][2][3]

-

pH-Dependent Fluorescence of 4-MU: The fluorescence of the liberated 4-MU is highly dependent on the pH of the surrounding environment.[4][5][6] The hydroxyl group on the coumarin ring of 4-MU can exist in a protonated (phenolic) or deprotonated (phenolate) form. The anionic phenolate form, which is predominant at alkaline pH (typically above 9), exhibits strong fluorescence with a characteristic blue emission.[4] At acidic or neutral pH, the fluorescence is significantly lower.[6] This pH sensitivity is a critical factor in assay design, often requiring the addition of a high-pH stop buffer to maximize the fluorescent signal.[6]

Quantitative Data

The photophysical properties of 4-methylumbelliferone are crucial for accurate data interpretation. The following tables summarize key quantitative data from various sources.

Table 1: Excitation and Emission Maxima of 4-Methylumbelliferone (4-MU) under Various Conditions

| Property | Wavelength (nm) | Conditions |

| Excitation Maximum (λex) | 320 | Low pH (1.97-6.72)[4][7] |

| 330 | pH 4.6[1][2] | |

| 360 | pH > 9[4] | |

| 365 | 0.15 M glycine buffer, pH 10.2[4][8] | |

| 370 | pH 7.4[1][2] | |

| 385 | pH 10.4[1][2] | |

| Emission Maximum (λem) | 445 | 0.15 M glycine buffer, pH 10.2[4][8] |

| 445-454 | pH-dependent[1][2] | |

| 449 | pH > 9[4] | |

| 454 | Water[8] | |

| 460 | General, upon enzymatic cleavage[4] |

Table 2: Photophysical Properties of 4-Methylumbelliferone (4-MU)

| Property | Value | Conditions |

| Quantum Yield (Φf) | 0.63 | 0.1 M phosphate buffer, pH 10[4] |

| 0.74 | pH 5.98[6] | |

| 0.95 | pH 9.75[6] | |

| pKa | 7.79 (7-hydroxyl group) | [8] |

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in a MUG-based assay, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of MUG fluorescence.

Caption: Experimental workflow for a β-glucosidase assay using MUG.

Experimental Protocols

Below are detailed methodologies for performing a standard β-glucosidase assay using this compound.

Materials

-

4-Methylumbelliferyl β-D-glucopyranoside (MUG)

-

Enzyme sample (e.g., purified β-glucosidase, cell lysate, or environmental sample)

-

Assay Buffer (e.g., 50 mM sodium citrate, pH 5.0)

-

Stop Buffer (e.g., 0.2 M sodium carbonate or glycine-NaOH, pH 10.5)

-

4-Methylumbelliferone (4-MU) standard for calibration curve

-

Microplate reader with fluorescence detection capabilities (excitation/emission filters for ~365 nm/~445 nm)

-

96-well black microplates

-

Incubator

Protocol for β-Glucosidase Assay

-

Preparation of Reagents:

-

Prepare a stock solution of MUG (e.g., 10 mM in DMSO or water, depending on solubility). Store protected from light.

-

Prepare the desired concentration of MUG working solution by diluting the stock solution in Assay Buffer. A final concentration of 0.1-1 mM MUG in the assay is common.

-

Prepare a series of 4-MU standards of known concentrations in Assay Buffer mixed with Stop Buffer (at the same ratio as the final assay volume) to generate a standard curve.

-

-

Enzyme Reaction:

-

Pipette a specific volume of the enzyme sample into the wells of a 96-well black microplate. Include a negative control with buffer instead of the enzyme sample.

-

Initiate the reaction by adding the MUG working solution to each well. The final volume in each well should be consistent.

-

Mix the contents of the wells gently.

-

-

Incubation:

-

Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction and Fluorescence Measurement:

-

Terminate the enzymatic reaction by adding a volume of Stop Buffer to each well. This will raise the pH and maximize the fluorescence of the liberated 4-MU.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control from the fluorescence of the samples.

-

Use the standard curve generated from the 4-MU standards to convert the fluorescence intensity of the samples into the concentration of 4-MU produced.

-

Calculate the enzyme activity, typically expressed in units such as nmol of product formed per minute per mg of protein.

-

Conclusion

The use of this compound as a fluorogenic substrate provides a sensitive and reliable method for assaying β-glucosidase activity. A thorough understanding of the underlying mechanism, particularly the pH-dependent fluorescence of the 4-methylumbelliferone product, is essential for designing robust experiments and accurately interpreting the results. By following standardized protocols and utilizing appropriate controls, researchers can effectively employ this powerful tool in a wide range of scientific and drug development applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Core Principles of 4-MU-Based Enzyme Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies of 4-methylumbelliferone (4-MU)-based enzyme assays. These fluorogenic assays are a cornerstone of modern enzyme kinetics, diagnostics, and high-throughput screening (HTS) for drug discovery, offering high sensitivity and a versatile platform for studying a wide range of enzymes.

The Fundamental Principle: From Non-Fluorescent to Highly Fluorescent

The core of a 4-MU-based enzyme assay lies in the enzymatic cleavage of a non-fluorescent substrate to liberate the highly fluorescent product, 4-methylumbelliferone (4-MU), also known as hymecromone.[1] Substrates are synthesized by linking a specific chemical group (e.g., a sugar, phosphate, or sulfate) to the hydroxyl group of 4-MU. In this conjugated form, the molecule is virtually non-fluorescent.

Upon the action of a specific enzyme, the bond is cleaved, releasing free 4-MU. This liberated 4-MU exhibits strong fluorescence when excited by ultraviolet (UV) light, typically at a wavelength of approximately 365 nm, with an emission maximum around 450 nm.[1][2] The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced, which in turn is a direct measure of the enzyme's activity.[1][2]

To maximize the fluorescent signal, the enzymatic reaction is often terminated by adding a high-pH stop buffer, such as sodium carbonate.[1] This is because the fluorescence of 4-MU is maximal at a pH above 9.[1]

Key Advantages of 4-MU-Based Assays

The widespread adoption of 4-MU-based assays in research and industry can be attributed to several key advantages:

-

High Sensitivity: Fluorometric assays utilizing 4-MU substrates are significantly more sensitive than their colorimetric counterparts, often by a factor of 10 to 100.[1] This allows for the detection of very low levels of enzyme activity.

-

Broad Applicability: A vast array of 4-MU derivatives are commercially available, enabling the study of numerous enzyme classes, including glycosidases, phosphatases, and sulfatases.[1]

-

Suitability for High-Throughput Screening (HTS): The simple "mix-and-read" format, coupled with high sensitivity, makes these assays ideal for the rapid screening of large compound libraries to identify potential enzyme inhibitors in drug discovery.[1]

-

Continuous Monitoring: In many cases, the increase in fluorescence can be monitored in real-time, allowing for the continuous measurement of enzyme kinetics.

Common Enzymes and Their 4-MU Substrates

A diverse range of enzymes can be assayed using 4-MU-based substrates. The substrate is designed with a specific moiety that is recognized and cleaved by the target enzyme.

| Enzyme Class | Specific Enzyme Example | 4-MU Substrate | Abbreviation |

| Glycosidases | β-Glucosidase | 4-Methylumbelliferyl-β-D-glucopyranoside | 4-MUG |

| β-Glucuronidase | 4-Methylumbelliferyl-β-D-glucuronide | 4-MUG | |

| β-Galactosidase | 4-Methylumbelliferyl-β-D-galactopyranoside | 4-MUGal | |

| N-Acetyl-β-D-glucosaminidase | 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide | 4-MUNG | |

| Phosphatases | Alkaline Phosphatase | 4-Methylumbelliferyl phosphate | 4-MUP |

| Acid Phosphatase | 4-Methylumbelliferyl phosphate | 4-MUP | |

| Sulfatases | Arylsulfatase | 4-Methylumbelliferyl sulfate | 4-MUS |

Quantitative Data: Kinetic Parameters of Common Enzymes

The following table summarizes the Michaelis-Menten kinetic parameters (Km and Vmax) for several common enzymes with their respective 4-MU substrates. These values are crucial for designing experiments and understanding enzyme-substrate interactions. Note: Kinetic parameters can vary depending on the specific enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition).

| Enzyme | Substrate | Km (mM) | Vmax | Source Organism/Conditions |

| β-Glucuronidase | 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) | 0.07 | 92 s-1 (kcat) | E. coli |

| β-Glucuronidase | 6-Chloro-4-methylumbelliferyl-β-D-glucuronide (6-CMUG) | 0.11 | 74 s-1 (kcat) | E. coli |

| β-Glucuronidase | 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG) | 0.48 | 35 s-1 (kcat) | E. coli |

| Acid β-Galactosidase | 4-Methylumbelliferyl-β-D-galactopyranoside | ~0.6 (at 25°C) | Not specified | Jurkat T cells |

| Alkaline Phosphatase | 4-Methylumbelliferyl phosphate (4-MUP) | Varies with pH and temperature | Varies with pH and temperature | Calf intestinal mucosa |

Experimental Protocols

This section provides detailed methodologies for performing 4-MU-based enzyme assays.

General Protocol for a 4-MU-Based Glycosidase Assay (e.g., β-Glucosidase)

Materials:

-

Enzyme solution (e.g., purified β-glucosidase or cell lysate)

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM sodium citrate, pH 5.0)

-

Stop buffer (e.g., 0.2 M sodium carbonate, pH 10.5)

-

4-Methylumbelliferone (4-MU) standard solution (for generating a standard curve)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

-

Prepare a 4-MU Standard Curve:

-

Prepare a series of dilutions of the 4-MU standard solution in the assay buffer.

-

Add a fixed volume of each dilution to the wells of the 96-well plate.

-

Add the stop buffer to each well.

-

Measure the fluorescence.

-

Plot the fluorescence intensity versus the known 4-MU concentration to generate a standard curve.

-

-

Enzyme Reaction:

-

In separate wells of the 96-well plate, add the assay buffer.

-

Add the enzyme solution to each well. For a negative control, add buffer instead of the enzyme.

-

To initiate the reaction, add the 4-MUG substrate solution to each well. The final substrate concentration should be optimized, but a common starting point is at or near the Km value.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction and Measuring Fluorescence:

-

After the incubation period, add the stop buffer to each well to terminate the reaction and maximize the fluorescence of the liberated 4-MU.

-

Measure the fluorescence intensity of each well using the microplate reader.

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control from the fluorescence of the enzyme-containing wells.

-

Use the 4-MU standard curve to convert the fluorescence readings into the amount of 4-MU produced.

-

Calculate the enzyme activity, typically expressed as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

-

Protocol for a High-Throughput Screening (HTS) Assay for Enzyme Inhibitors

This protocol is designed for screening a compound library for inhibitors of a specific enzyme.

Materials:

-

As per the general protocol.

-

Compound library dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Compound Pre-incubation:

-

In a 96-well or 384-well plate, add a small volume of each compound from the library to individual wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add the enzyme solution to each well (except the negative controls) and incubate for a short period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Enzyme Reaction:

-

Initiate the enzymatic reaction by adding the 4-MU substrate to all wells.

-

Incubate the plate at the optimal temperature for the pre-determined time.

-

-

Stopping the Reaction and Data Acquisition:

-

Stop the reaction with the stop buffer.

-

Measure the fluorescence intensity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (Fluorescenceinhibitor - Fluorescencenegative control) / (Fluorescencepositive control - Fluorescencenegative control)] x 100

-

Compounds showing significant inhibition (e.g., >50%) are identified as "hits" and are selected for further validation and dose-response studies.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic cleavage of a 4-MU substrate to produce a fluorescent product.

Caption: A generalized workflow for high-throughput screening of enzyme inhibitors.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | - Substrate degradation (autohydrolysis) - Contaminated reagents - Autofluorescence of compounds in the library | - Prepare fresh substrate solution daily. - Use high-purity water and reagents. - Screen compounds for autofluorescence in a separate assay without the enzyme. |

| Low or No Signal | - Inactive enzyme - Incorrect buffer pH or composition - Sub-optimal substrate concentration - Incorrect instrument settings | - Ensure proper enzyme storage and handling. - Verify that the buffer pH is optimal for the enzyme. - Perform a substrate titration to determine the optimal concentration. - Check the excitation and emission wavelengths and the gain settings on the fluorometer. |

| High Well-to-Well Variability | - Inaccurate pipetting - Incomplete mixing of reagents - Temperature gradients across the microplate | - Use calibrated pipettes and proper pipetting techniques. - Ensure thorough mixing of all solutions before and after addition to the wells. - Allow the plate to equilibrate to the incubation temperature before adding the final reagent. |

Conclusion

4-MU-based enzyme assays represent a powerful and versatile tool in the arsenal of researchers, scientists, and drug development professionals. Their high sensitivity, broad applicability, and adaptability to high-throughput formats have solidified their importance in fundamental enzyme research and the discovery of novel therapeutics. By understanding the core principles, optimizing experimental protocols, and being aware of potential pitfalls, investigators can effectively leverage this technology to advance their scientific goals.

References

An In-depth Technical Guide to 4-Methylumbelliferyl Glucoside and its Analogs for Researchers and Drug Development Professionals

December 23, 2025

Introduction

4-Methylumbelliferyl glucoside (4-MUG) and its extensive family of analogs represent a cornerstone of modern biochemical and cell-based assays. These fluorogenic substrates are indispensable tools for researchers, scientists, and drug development professionals for the sensitive and quantitative measurement of a wide array of glycosidase activities. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of 4-MUG and its key analogs. The information presented herein is intended to equip researchers with the necessary knowledge to effectively design, execute, and interpret experiments utilizing these powerful analytical reagents.

Core Principles of 4-Methylumbelliferyl-Based Fluorogenic Assays

The utility of 4-methylumbelliferyl glycosides lies in their clever chemical design. In their native state, these molecules are non-fluorescent. However, upon enzymatic cleavage of the glycosidic bond by a specific glycosidase, the highly fluorescent molecule 4-methylumbelliferone (4-MU) is liberated. The intensity of the resulting fluorescence is directly proportional to the amount of 4-MU produced, and thus, to the activity of the enzyme of interest.

The fluorescence of 4-methylumbelliferone is notably pH-dependent, with its maximal fluorescence intensity observed at a pH of 10.0 or higher.[1] This characteristic is often exploited in endpoint assays where the reaction is terminated by the addition of a high pH stop solution, which simultaneously halts enzymatic activity and maximizes the fluorescent signal of the liberated 4-MU.

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative data for this compound and its prominent analogs.

Table 1: Physicochemical and Spectroscopic Properties of 4-Methylumbelliferone (4-MU)

| Property | Value | Conditions |

| Excitation Maximum (λex) | 320 nm | Low pH (1.97-6.72)[2][3] |

| 360 nm | High pH (7.12-10.3)[2][3] | |

| 365 nm | 0.1 M Tris pH 8.0 | |

| Emission Maximum (λem) | 445-455 nm | pH-dependent; decreases with increasing pH[2] |

| 445 nm | 0.1 M Tris pH 8.0 | |

| 449 nm | pH > 9[4] | |

| pKa | ~7.8 | |

| Molar Extinction Coefficient (ε) | 18,000 M⁻¹cm⁻¹ | at 360 nm in alkaline solution |

Table 2: Properties and Applications of this compound and Key Analogs

| Substrate | Target Enzyme | Optimal pH for Enzyme Activity | Excitation (nm) | Emission (nm) | Key Applications |

| 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) | β-Glucosidase | 4.0 - 5.0 | ~365 | ~445 | Gaucher disease diagnosis, cellulose degradation studies. |

| 4-Methylumbelliferyl-α-D-glucopyranoside | α-Glucosidase | 4.0 | ~365 | ~445 | Pompe disease diagnosis.[5][6] |

| 4-Methylumbelliferyl-β-D-galactopyranoside | β-Galactosidase | 7.0 - 7.5 | ~365 | ~460 | Reporter gene assays (lacZ), GM1 gangliosidosis diagnosis. |

| 4-Methylumbelliferyl-β-D-glucuronide | β-Glucuronidase | 6.8 - 7.0 | ~365 | ~445 | GUS reporter gene assays in plants, detection of E. coli. |

| 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide | N-acetyl-β-D-glucosaminidase | 4.5 | ~365 | ~445 | Tay-Sachs and Sandhoff disease diagnosis. |

| 4-Methylumbelliferyl-α-L-fucopyranoside | α-L-Fucosidase | 5.0 - 5.5 | ~365 | ~445 | Fucosidosis diagnosis. |

| 4-Methylumbelliferyl sulfate | Sulfatase | 5.0 | ~365 | ~445 | Metachromatic leukodystrophy diagnosis. |

Table 3: Reported Enzyme Kinetic Parameters

| Substrate | Enzyme | K_m_ (µM) | V_max_ (nmol/min/mg) | Source Organism/Context |

| 4-Methylumbelliferyl-β-D-glucuronide | β-Glucuronidase (GUS) | 125 | Not specified | Bacterial GUS in a high-throughput screening assay.[7] |

| 4-Methylumbelliferyl-β-D-glucopyranoside | β-Glucosidase | 200 - 500 | Varies | General reported range for various microbial and fungal sources. |

| 4-Methylumbelliferyl-α-D-glucopyranoside | Acid α-glucosidase | 500 - 1000 | Varies | Human leukocytes/fibroblasts for Pompe disease diagnosis. |

Note: K_m_ and V_max_ values can vary significantly depending on the enzyme source, purity, and assay conditions (e.g., buffer composition, temperature). The values presented are for illustrative purposes.

Experimental Protocols

Detailed Methodology for a 96-Well Plate-Based β-Glucosidase Assay

This protocol provides a representative example for the determination of β-glucosidase activity in a 96-well plate format.

Materials:

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution (e.g., 10 mM in DMSO, stored at -20°C).

-

Assay Buffer: 0.1 M Sodium Acetate Buffer, pH 5.0.

-

Stop Solution: 0.2 M Glycine-NaOH Buffer, pH 10.7.

-

4-Methylumbelliferone (4-MU) standard stock solution (e.g., 1 mM in DMSO, stored at -20°C).

-

Enzyme preparation (e.g., purified enzyme, cell lysate, or culture supernatant).

-

Black, flat-bottom 96-well microplate.

-

Microplate reader with fluorescence detection capabilities (Excitation: ~365 nm, Emission: ~445 nm).

-

Incubator set to the optimal temperature for the enzyme (e.g., 37°C).

Procedure:

-

Preparation of 4-MU Standard Curve:

-

Prepare a series of dilutions of the 4-MU standard stock solution in the Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM).

-

To 50 µL of each standard dilution in a well, add 50 µL of Stop Solution.

-

Read the fluorescence of the standards in the microplate reader.

-

Plot the fluorescence intensity against the known 4-MU concentrations to generate a standard curve.

-

-

Enzyme Reaction:

-

In separate wells of the microplate, add 50 µL of your enzyme preparation (and appropriate controls, e.g., buffer only, heat-inactivated enzyme).

-

Prepare the 4-MUG working solution by diluting the stock solution in the Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Initiate the enzymatic reaction by adding 50 µL of the 4-MUG working solution to each well containing the enzyme preparation.

-

Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination and Fluorescence Measurement:

-

Stop the reaction by adding 100 µL of the Stop Solution to each well.

-

Read the fluorescence of each well in the microplate reader.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (buffer only) from all experimental readings.

-

Use the 4-MU standard curve to convert the fluorescence readings of the samples into the concentration of 4-MU produced.

-

Calculate the enzyme activity, typically expressed in units such as nmol of 4-MU produced per minute per mg of protein.

-

Visualizations: Workflows and Logical Relationships

General Experimental Workflow for a Fluorometric Enzyme Assay

The following diagram illustrates a typical workflow for a fluorometric enzyme assay using a 4-methylumbelliferyl-based substrate in a microplate format.

Diagnostic Workflow for Pompe Disease using 4-MU-α-D-glucopyranoside

This diagram outlines the logical flow for the diagnosis of Pompe disease, a lysosomal storage disorder, using the fluorogenic substrate 4-Methylumbelliferyl-α-D-glucopyranoside.

Conclusion

This compound and its analogs are robust and versatile tools that have significantly advanced our ability to study glycosidase activity. Their high sensitivity, coupled with straightforward assay protocols, makes them suitable for a wide range of applications, from basic research in enzymology to high-throughput screening in drug discovery and clinical diagnostics for lysosomal storage diseases. A thorough understanding of their properties and the methodologies for their use, as outlined in this guide, is crucial for obtaining accurate and reproducible results. As our understanding of the roles of glycosidases in health and disease continues to expand, the importance of these fluorogenic substrates in scientific discovery is set to grow even further.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pompe's disease: diagnosis in kidney and leucocytes using 4-methylumbelliferyl-alpha-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of 4-Methylumbelliferyl Substrates: A Technical Guide for Researchers

A comprehensive overview of the discovery, history, applications, and experimental protocols of 4-Methylumbelliferyl (4-MU) substrates in enzyme assays, designed for researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern biological research, the accurate quantification of enzyme activity is paramount. Among the plethora of available techniques, fluorogenic assays utilizing 4-Methylumbelliferyl (4-MU) substrates have emerged as a cornerstone for their exceptional sensitivity, versatility, and adaptability to high-throughput screening. This technical guide provides an in-depth exploration of the core principles, historical development, and practical applications of 4-MU substrates, offering detailed experimental protocols and a summary of key quantitative data to empower researchers in their scientific endeavors.

The fundamental principle of 4-MU-based assays lies in the enzymatic cleavage of a non-fluorescent 4-MU-conjugated substrate. This cleavage releases the highly fluorescent 4-methylumbelliferone (also known as hymecromone), which emits a strong signal upon excitation with ultraviolet light. The intensity of this fluorescence is directly proportional to the enzymatic activity, allowing for precise and sensitive measurements.

A Journey Through Time: The Discovery and Evolution of 4-MU Substrates

The story of 4-MU substrates begins with the recognition of the fluorescent properties of umbelliferone derivatives. Early observations in the mid-20th century that umbelliferone's glucuronide was non-fluorescent, while umbelliferone itself fluoresced intensely, laid the groundwork for their use in enzymology. This pivotal discovery opened the door for the synthesis of a wide array of 4-MU-conjugated molecules, each designed to be a specific substrate for a particular enzyme.

Initially employed for the assay of glycosidases, the application of 4-MU substrates rapidly expanded to include phosphatases, sulfatases, and other hydrolases. This expansion was driven by the need for more sensitive and reliable methods for diagnosing enzyme deficiency disorders, such as lysosomal storage diseases. The development of diverse 4-MU substrates has since become integral to various fields, from clinical diagnostics to drug discovery and molecular biology.

The Chemistry of Fluorescence: Synthesis of 4-Methylumbelliferyl Substrates

The synthesis of 4-MU substrates typically involves the coupling of 4-methylumbelliferone with a specific targeting molecule, such as a sugar, phosphate, or fatty acid. For instance, the synthesis of 4-methylumbelliferyl glycosides can be achieved through reactions of acetylated glycosyl halides with 4-methylumbelliferone in the presence of a promoter like silver trifluoromethanesulfonate. Subsequent deacetylation yields the desired fluorogenic substrate. These synthetic methods have been refined over the years to improve yield and purity, making a wide variety of high-quality 4-MU substrates commercially available.

Core Principles of 4-MU-Based Enzyme Assays

The utility of 4-MU substrates is rooted in a straightforward yet powerful principle: the enzymatic conversion of a non-fluorescent molecule into a highly fluorescent product. The non-fluorescent 4-MU substrate is designed to be specifically recognized and cleaved by the enzyme of interest. Upon cleavage, the liberated 4-methylumbelliferone exhibits strong fluorescence, typically with an excitation maximum around 365 nm and an emission maximum around 445-460 nm. The rate of fluorescence increase is directly proportional to the enzyme's activity. To enhance the fluorescent signal, the reaction is often terminated by adding a high-pH stop buffer, as the fluorescence of 4-methylumbelliferone is maximal at alkaline pH.

dot

Figure 1: Principle of 4-MU-based enzyme assays.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used 4-MU substrates and their corresponding enzymes. This information is crucial for designing and optimizing enzyme assays.

Table 1: Properties of Common 4-Methylumbelliferyl Substrates

| 4-MU Substrate | Target Enzyme | Excitation (nm) | Emission (nm) | Optimal pH for Fluorescence |

| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | β-Glucuronidase | ~365 | ~445 | >10 |

| 4-Methylumbelliferyl-β-D-galactopyranoside (MUGal) | β-Galactosidase | ~365 | ~460 | >10 |

| 4-Methylumbelliferyl-β-D-glucopyranoside (MUGlc) | β-Glucosidase | ~365 | ~445 | >10 |

| 4-Methylumbelliferyl Phosphate (MUP) | Acid/Alkaline Phosphatase | ~360 | ~450 | >9 |

| 4-Methylumbelliferyl Sulfate | Sulfatase | ~360 | ~450 | >9 |

| 4-Methylumbelliferyl Heptanoate | Lipase/Esterase | ~365 | ~445 | >8 |

| 4-Methylumbelliferyl-α-L-iduronide | α-L-Iduronidase | ~365 | ~450 | >10 |

| 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide | β-Hexosaminidase | ~365 | ~448 | >10 |

Table 2: Kinetic Parameters of Selected Enzymes with 4-MU Substrates

| Enzyme | 4-MU Substrate | Km (mM) | Optimal pH for Activity | Source Organism/Tissue |

| β-Glucosidase | 4-Methylumbelliferyl-β-D-glucopyranoside (MUGlc) | ~0.1 - 2.0 | 4.5 - 6.0 | Various |

| β-Galactosidase | 4-Methylumbelliferyl-β-D-galactopyranoside (MUGal) | ~0.1 - 0.5 | 6.0 - 7.5 | E. coli, Human |

| β-Glucuronidase | 4-Methylumbelliferyl-β-D-glucuronide (MUG) | ~0.05 - 0.5 | 4.0 - 5.0 (lysosomal) | Human, E. coli |

| Acid Phosphatase | 4-Methylumbelliferyl Phosphate (MUP) | ~0.05 - 0.5 | 4.5 - 6.0 | Various |

| Alkaline Phosphatase | 4-Methylumbelliferyl Phosphate (MUP) | ~0.02 - 0.2 | 9.0 - 10.5 | Various |

Note: Km values can vary significantly depending on the specific enzyme source, purity, and assay conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments using 4-MU substrates.

Protocol 1: General Enzyme Activity Assay using a 4-MU Substrate

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer with the optimal pH for the enzyme's activity (e.g., 50 mM Sodium Acetate, pH 5.0 for many lysosomal enzymes).

-

Substrate Stock Solution: Dissolve the 4-MU substrate in a suitable solvent (e.g., DMSO or water) to a high concentration (e.g., 10 mM). Store in aliquots at -20°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (typically 2-10 times the Km value).

-

Stop Solution: Prepare a high pH buffer to terminate the reaction and maximize fluorescence (e.g., 0.2 M Sodium Carbonate or 0.5 M Glycine-NaOH, pH 10.4).

-

Enzyme Preparation: Prepare a solution of the enzyme (e.g., cell lysate, purified protein) in the assay buffer.

2. Assay Procedure (96-well plate format):

-

Add 50 µL of the enzyme preparation to each well of a black, clear-bottom 96-well plate. Include a blank control with buffer only.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed working substrate solution to each well.

-

Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding 100 µL of the stop solution to each well.

-

Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 450 nm).

3. Data Analysis:

-

Subtract the fluorescence of the blank control from all sample readings.

-

Create a standard curve using known concentrations of 4-methylumbelliferone to convert fluorescence units to the amount of product formed.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

dot

Figure 2: General workflow for an enzyme activity assay.

Protocol 2: High-Throughput Screening (HTS) for Enzyme Inhibitors

1. Reagent and Compound Plate Preparation:

-

Prepare reagents as described in Protocol 1.

-

Prepare a library of test compounds dissolved in DMSO in a 96- or 384-well plate format. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

2. Assay Procedure (384-well plate format):

-

Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each test compound from the library plate to the corresponding wells of a black assay plate.

-

Dispense 20 µL of the enzyme preparation into each well.

-

Incubate the plate for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by dispensing 20 µL of the working substrate solution into each well.

-

Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes) using a plate reader. Alternatively, for an endpoint assay, stop the reaction with a stop solution after a fixed time and read the final fluorescence.

3. Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the data to the negative controls (DMSO vehicle) to determine the percent inhibition for each compound.

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

dot

Figure 3: High-throughput screening workflow for enzyme inhibitors.

Signaling Pathways and Applications

4-MU substrates are instrumental in studying a variety of cellular processes and diseases by allowing the quantification of key enzyme activities.

Lysosomal Storage Diseases

A major application of 4-MU substrates is in the diagnosis and research of lysosomal storage diseases (LSDs). These are a group of inherited metabolic disorders caused by the deficiency of specific lysosomal enzymes. This deficiency leads to the accumulation of undigested macromolecules within the lysosome, resulting in cellular dysfunction. For example, a deficiency of β-hexosaminidase A, which can be assayed using 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide, leads to Tay-Sachs disease.

dot

Figure 4: Role of lysosomal enzymes in health and disease.

Hyaluronan Synthesis and Cancer Research

Recent research has highlighted the role of hyaluronan (HA) in cancer progression. 4-Methylumbelliferone itself, in addition to being the fluorescent product in these assays, is also an inhibitor of hyaluronan synthesis. Assays using 4-MU-conjugated hyaluronan oligosaccharides can be used to measure the activity of hyaluronidases, enzymes that degrade HA. The balance of HA synthesis and degradation is crucial in regulating the tumor microenvironment, and 4-MU substrates provide a valuable tool for studying these processes.

Conclusion

4-Methylumbelliferyl substrates have revolutionized the field of enzymology, providing researchers with a highly sensitive and versatile tool for quantifying enzyme activity. From their initial discovery to their widespread use in modern research and diagnostics, 4-MU substrates continue to be indispensable. This technical guide has provided a comprehensive overview of their history, principles, and applications, along with detailed experimental protocols and key quantitative data. By leveraging the power of 4-MU-based assays, scientists can continue to unravel the complexities of biological systems and advance the development of new therapeutics.

physical and chemical properties of 4-methylumbelliferyl beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) is a widely utilized fluorogenic substrate for the detection and quantification of β-glucosidase activity. Its utility spans various research fields, from biochemistry and molecular biology to clinical diagnostics, particularly in the study of lysosomal storage disorders like Gaucher disease. This guide provides a comprehensive overview of the physical and chemical properties of 4-MUG, detailed experimental protocols for its use, and visualizations of the underlying biochemical processes.

Physical and Chemical Properties

4-Methylumbelliferyl β-D-glucopyranoside is a heterocyclic compound that is synthetically glycosylated. The core of its functionality lies in the enzymatic cleavage of the β-glycosidic bond, which releases the highly fluorescent 4-methylumbelliferone (4-MU). This fluorophore exhibits pH-dependent fluorescence, with an emission maximum around 445-454 nm.[1][2] The excitation maximum varies with pH, being approximately 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4.[1][2]

Table 1: General and Physical Properties of 4-Methylumbelliferyl β-D-Glucopyranoside

| Property | Value | References |

| IUPAC Name | 4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

| Synonyms | 4-MUG, 4-MU-β-Glc, 7-(β-D-Glucopyranosyloxy)-4-methylcoumarin | |

| CAS Number | 18997-57-4 | [3] |

| Molecular Formula | C₁₆H₁₈O₈ | [3] |

| Molecular Weight | 338.31 g/mol | |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 211 °C | |

| Storage Temperature | -20°C |

Table 2: Solubility of 4-Methylumbelliferyl β-D-Glucopyranoside

| Solvent | Solubility | References |

| Dimethylformamide (DMF) | 50 mg/mL | |

| Dimethyl sulfoxide (DMSO) | 50 mg/mL | |

| Water | Soluble (for enzyme assays, typically dissolved at lower concentrations like 5 mM) | |

| Pyridine/water (1:1 v/v) | 10% (w/v) |

Table 3: Spectral Properties of 4-Methylumbelliferyl β-D-Glucopyranoside and its Hydrolysis Product

| Compound | Property | Wavelength (nm) | pH | References |

| 4-Methylumbelliferyl β-D-Glucopyranoside | λmax (Absorption) | 317 | Methanol | |

| 4-Methylumbelliferone (4-MU) | Excitation | 330 | 4.6 | [1][2] |

| Excitation | 370 | 7.4 | [1][2] | |

| Excitation | 385 | 10.4 | [1][2] | |

| Emission | 445-454 | >10 | [1][2] |

Experimental Protocols

The primary application of 4-MUG is in enzymatic assays to measure β-glucosidase activity. Below are detailed protocols for a standard in vitro enzyme assay and an example of its use in a cellular context.

In Vitro β-Glucosidase Activity Assay

This protocol is a generalized procedure and may require optimization for specific enzymes or experimental conditions.

Materials:

-

4-Methylumbelliferyl β-D-glucopyranoside (4-MUG)

-

Enzyme source (e.g., purified β-glucosidase, cell lysate, tissue homogenate)

-

Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0)

-

Stop Solution (e.g., 0.2 M glycine-carbonate buffer, pH 10.7)

-

Fluorometer or microplate reader with fluorescence capabilities

-

96-well black microplates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 4-MUG (e.g., 10 mM in DMSO or DMF). Store at -20°C.

-

Prepare the desired concentration of the working substrate solution by diluting the stock solution in the assay buffer. A common final concentration in the assay is 1-2 mM.

-

Prepare the enzyme sample in the assay buffer to the desired concentration.

-

-

Enzyme Reaction:

-

To each well of a 96-well plate, add a specific volume of the enzyme sample (e.g., 50 µL).

-

Include appropriate controls:

-

Blank: Assay buffer without enzyme.

-

Negative Control: Enzyme that has been heat-inactivated.

-

-

Initiate the reaction by adding a specific volume of the 4-MUG working solution (e.g., 50 µL) to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination and Measurement:

-

Stop the reaction by adding a specific volume of the stop solution (e.g., 100 µL) to each well. The alkaline pH of the stop solution also enhances the fluorescence of the 4-methylumbelliferone product.

-

Measure the fluorescence using a fluorometer. Set the excitation wavelength to ~365 nm and the emission wavelength to ~445 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all other readings.

-

Create a standard curve using known concentrations of 4-methylumbelliferone to convert the fluorescence units into the amount of product formed.

-

Calculate the enzyme activity, typically expressed in units such as nmol/min/mg of protein.

-

Diagram of the β-Glucosidase Assay Workflow

Caption: Workflow for the in vitro β-glucosidase assay using 4-MUG.

Cellular Uptake and Hydrolysis in Bacteria

In some bacteria, such as Bacillus subtilis, the hydrolysis of 4-MUG involves a phosphotransferase system (PTS) for uptake and subsequent intracellular enzymatic cleavage.[4]

Mechanism:

-

Uptake and Phosphorylation: 4-MUG is transported into the bacterial cell via the PTS. During this process, it is concomitantly phosphorylated to form 4-methylumbelliferyl-β-D-glucopyranoside-6-phosphate (4-MUG-6-P).[4]

-

Intracellular Hydrolysis: The intracellular 4-MUG-6-P is then hydrolyzed by a phospho-β-glucosidase, releasing phosphate and the fluorescent product 4-methylumbelliferone.[4]

Diagram of Cellular Uptake and Hydrolysis of 4-MUG in Bacteria

Caption: Cellular uptake and hydrolysis of 4-MUG in certain bacteria.

Safety and Handling

4-Methylumbelliferyl β-D-glucopyranoside should be handled in accordance with good laboratory practices. While it is not classified as a hazardous substance according to GHS, it is recommended to wear personal protective equipment, including gloves and safety glasses.[3][5] It should be stored in a tightly sealed container at -20°C, protected from light and moisture.[5] For detailed safety information, refer to the manufacturer's safety data sheet (SDS).

Conclusion

4-Methylumbelliferyl β-D-glucopyranoside is an indispensable tool for researchers studying β-glucosidase activity. Its robust physical and chemical properties, coupled with straightforward and sensitive assay protocols, make it a reliable fluorogenic substrate. Understanding its properties and the principles behind its use is crucial for obtaining accurate and reproducible results in various research and diagnostic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Methylumbelliferyl β-D-Glucopyranoside | Genome Context [genomecontext.com]

- 3. carlroth.com [carlroth.com]

- 4. Mechanism of the hydrolysis of 4-methylumbelliferyl-beta-D-glucoside by germinating and outgrowing spores of Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.fr [fishersci.fr]

4-Methylumbelliferyl-β-D-glucoside: A Comprehensive Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl-β-D-glucoside (4-MUG) is a widely utilized fluorogenic substrate for the determination of β-glucosidase activity. Its simple and sensitive detection method has made it an invaluable tool in various fields of basic and applied research, from enzyme kinetics and inhibitor screening to diagnostics and cellular studies. This technical guide provides an in-depth overview of the core applications of 4-MUG, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in the laboratory.

The fundamental principle behind the use of 4-MUG lies in the enzymatic cleavage of the β-glucosidic bond by β-glucosidase. This reaction liberates the highly fluorescent molecule 4-methylumbelliferone (4-MU), which exhibits a strong fluorescence emission at approximately 445-454 nm when excited at a pH-dependent wavelength (around 365 nm at neutral to alkaline pH). The rate of 4-MU production is directly proportional to the β-glucosidase activity, allowing for a quantitative and continuous assay.

Core Applications

The primary research applications of 4-Methylumbelliferyl-β-D-glucoside revolve around the study of β-glucosidases, a broad class of enzymes involved in various physiological and pathological processes. These applications include:

-

Enzyme Kinetics and Characterization: Determining the kinetic parameters of β-glucosidases, such as the Michaelis constant (Km) and maximum velocity (Vmax), is crucial for understanding their function. 4-MUG serves as a reliable substrate for these studies.

-

Drug Discovery and Inhibitor Screening: The fluorometric assay using 4-MUG is readily adaptable for high-throughput screening (HTS) of potential β-glucosidase inhibitors.[1] This is particularly relevant in the context of diseases like Gaucher's disease and diabetes, where modulating β-glucosidase activity is a therapeutic strategy.

-

Diagnostics: Deficiencies in specific lysosomal β-glucosidases, such as glucocerebrosidase (GBA1), are associated with lysosomal storage disorders like Gaucher's disease. 4-MUG-based assays are employed for the diagnosis and monitoring of these conditions.

-

Cellular and Molecular Biology: Researchers utilize 4-MUG to measure β-glucosidase activity in cell lysates and subcellular fractions, providing insights into the enzyme's localization, regulation, and role in cellular processes.

Quantitative Data

The following table summarizes key quantitative data related to the use of 4-Methylumbelliferyl-β-D-glucoside in β-glucosidase assays. It is important to note that kinetic and inhibitory constants are highly dependent on the specific enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition).

| Parameter | Value | Enzyme Source/Inhibitor | Assay Conditions | Reference |

| Excitation Wavelength (λex) | 330 nm | 4-Methylumbelliferone | pH 4.6 | [1] |

| 370 nm | 4-Methylumbelliferone | pH 7.4 | [1] | |

| 385 nm | 4-Methylumbelliferone | pH 10.4 | [1] | |

| Emission Wavelength (λem) | 445-454 nm | 4-Methylumbelliferone | - | [1] |

| Km for 4-MUG | 125 µM | Bacterial β-glucuronidase (GUS) | 50 mM HEPES, pH 7.4, 23°C | [1] |

| IC50 of Inhibitors | ||||

| 26.23 - 92.35 µg/mL | Salvia species extracts | α-glucosidase assay | [2] | |

| 0.211 - 0.249 mg/mL | Adiantum caudatum and Celosia argentea fractions | α-glucosidase assay | [3] |

Experimental Protocols

General Protocol for β-Glucosidase Activity Assay

This protocol provides a basic framework for measuring the activity of a purified β-glucosidase or an enzyme in a biological sample.

Materials:

-

4-Methylumbelliferyl-β-D-glucoside (4-MUG) stock solution (e.g., 10 mM in DMSO or water)

-

Assay Buffer (e.g., 50 mM sodium citrate, pH 5.0 for lysosomal enzymes; other buffers may be required for different enzymes)

-

Enzyme solution (purified enzyme or cell/tissue lysate)

-

Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 4-MUG working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 0.64 mM).[1]

-

Add 50 µL of the enzyme solution to each well of the microplate. Include a blank control with buffer instead of the enzyme.

-

Initiate the reaction by adding 50 µL of the 4-MUG working solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes). The incubation time may need to be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding 100 µL of Stop Solution to each well. The alkaline pH of the stop solution also enhances the fluorescence of the 4-methylumbelliferone product.

-

Measure the fluorescence in a microplate reader with excitation at ~365 nm and emission at ~450 nm.

-

Calculate the enzyme activity by comparing the fluorescence of the samples to a standard curve of 4-methylumbelliferone.

Protocol for β-Glucosidase Assay in Mammalian Cell Lysates

This protocol is adapted for measuring β-glucosidase activity in cultured mammalian cells.[4]

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer or a specific buffer for lysosomal enzyme assays)[5]

-

All materials listed in the general protocol.

Procedure:

-

Cell Culture and Harvesting: Grow cells to the desired confluency. Wash the cells with ice-cold PBS and then harvest them by scraping or trypsinization.

-

Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Determine Protein Concentration: Measure the protein concentration of the supernatant using a standard method (e.g., BCA assay). This is crucial for normalizing the enzyme activity.

-

Perform the Enzyme Assay: Follow the general protocol for the β-glucosidase activity assay, using a specific volume or protein amount of the cell lysate as the enzyme source.

-

Data Analysis: Express the β-glucosidase activity as the amount of 4-MU produced per unit of time per milligram of protein (e.g., nmol/h/mg protein).

High-Throughput Screening of β-Glucosidase Inhibitors

This protocol outlines a method for screening a library of compounds for their ability to inhibit β-glucosidase activity.[1]

Materials:

-

All materials from the general protocol.

-

Compound library dissolved in a suitable solvent (e.g., DMSO).

-

Multi-channel pipettes or automated liquid handling system.

Procedure:

-

Prepare Assay Plate: In a 96-well or 384-well plate, add a small volume of each compound from the library to individual wells. Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO).

-

Add Enzyme: Add the β-glucosidase solution to all wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.

-

Initiate Reaction: Add the 4-MUG substrate solution to all wells to start the enzymatic reaction.

-

Incubate and Stop: Follow the incubation and stop steps as described in the general protocol.

-

Measure Fluorescence: Read the fluorescence of the plate.

-

Data Analysis: Calculate the percentage of inhibition for each compound compared to the negative control. Compounds that show significant inhibition can be selected for further analysis, such as determining their IC50 values.

Signaling Pathways and Logical Relationships

While 4-Methylumbelliferyl glucoside is a synthetic substrate and not directly involved in cellular signaling, the enzymes it is used to study, particularly β-glucosidases, play critical roles in various signaling pathways and cellular processes.

Experimental Workflow for Fluorometric Enzyme Assay

The following diagram illustrates the general workflow for a fluorometric enzyme assay using 4-MUG.

Caption: Workflow of a fluorometric β-glucosidase assay using 4-MUG.

GBA1 (Glucocerebrosidase) and its Role in a Pathological Signaling Cascade

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase, are a significant genetic risk factor for Parkinson's disease. The following diagram illustrates the proposed signaling pathway linking GBA1 dysfunction to α-synuclein pathology.

Caption: GBA1 dysfunction and its link to α-synuclein pathology in Parkinson's disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comparison of inhibitory activities of 50 Salvia species against α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Fluorometric Determination of β-Glucosidase Activity using 4-Methylumbelliferyl Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-glucosidases are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides, releasing glucose as a primary product. These enzymes are ubiquitous in nature and play critical roles in various biological processes, including cellulose degradation, plant defense, and lysosomal function in mammals.[1][2][3] A deficiency in the lysosomal β-glucosidase, glucocerebrosidase, leads to Gaucher's disease, a lysosomal storage disorder.[1][4] Consequently, the accurate and sensitive measurement of β-glucosidase activity is crucial for basic research, clinical diagnostics, and the development of therapeutic interventions.

The 4-Methylumbelliferyl-β-D-glucopyranoside (MUG) assay is a highly sensitive and widely used fluorometric method for determining β-glucosidase activity.[5] The principle of this assay is based on the enzymatic cleavage of the non-fluorescent substrate, 4-Methylumbelliferyl-β-D-glucopyranoside, by β-glucosidase. This hydrolysis reaction yields glucose and the highly fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity of 4-MU, which can be measured using a fluorometer, is directly proportional to the β-glucosidase activity in the sample.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the β-glycosidic bond in 4-Methylumbelliferyl-β-D-glucopyranoside, as depicted below:

4-Methylumbelliferyl-β-D-glucopyranoside + H₂O --(β-Glucosidase)--> Glucose + 4-Methylumbelliferone

The product, 4-methylumbelliferone, exhibits strong fluorescence under alkaline conditions, with an excitation maximum that is pH-dependent and an emission maximum typically between 445 nm and 454 nm.[4][5] The reaction is typically stopped by the addition of a high pH buffer, which also enhances the fluorescence of the 4-MU product.

Data Presentation

Table 1: Key Reagents and their Properties

| Reagent | Molecular Formula | Molecular Weight | CAS Number | Solubility | Storage |

| 4-Methylumbelliferyl-β-D-glucopyranoside | C₁₆H₁₈O₈ | 338.31 g/mol | 18997-57-4 | Soluble in DMF (50 mg/mL) and water (5 mM).[4][5] | -20°C[5] |

| 4-Methylumbelliferone | C₁₀H₈O₃ | 176.17 g/mol | 90-33-5 | Soluble in DMSO. | Room Temperature |

| Sodium Citrate | C₆H₅Na₃O₇ | 258.07 g/mol | 68-04-2 | Soluble in water. | Room Temperature |

| Glycine | C₂H₅NO₂ | 75.07 g/mol | 56-40-6 | Soluble in water. | Room Temperature |

Table 2: Typical Assay Parameters

| Parameter | Value | Reference |

| Substrate (MUG) Concentration | 0.64 mM - 5 mM | [4][5][6] |

| pH Optimum (animal tissues) | 5.1 - 5.7 | [4] |

| pH for Fibroblasts Assay | 5.8 | [4] |

| pH for Leukocytes Assay | 5.4 | [4] |

| Incubation Temperature | 37°C | [5] |

| Incubation Time | 20 - 60 minutes | [5][7] |